molecular formula C2H8N2O2 B024051 Hydrazine acetate CAS No. 13255-48-6

Hydrazine acetate

Cat. No.: B024051
CAS No.: 13255-48-6
M. Wt: 92.1 g/mol
InChI Key: YFHNDHXQDJQEEE-UHFFFAOYSA-N
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Description

Hydrazine acetate (NH₂NH₃⁺OAc⁻) is a chemical compound formed by the reaction of hydrazine (N₂H₄) with acetic acid. It serves as a buffered source of hydrazine in organic synthesis, particularly in cyclization and heterocycle formation reactions. Its acetate component stabilizes reaction conditions, enabling controlled nucleophilic attacks and condensations. This compound is notably used in synthesizing aryl hydrazides, pyrazoles, and oxazolidines, often in the presence of glacial acetic acid or sodium acetate . While less commonly referenced than hydrazine hydrate, it plays a specialized role in reactions requiring mild acidity and reduced hydrazine volatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydrazine acetate can be synthesized by reacting hydrazine hydrate with acetic acid. The reaction is typically carried out in an ice bath to control the temperature between 0-10°C. The reaction mixture is stirred at room temperature for about 40 minutes to complete the synthesis .

Industrial Production Methods: In an industrial setting, the preparation of this compound involves the same basic reaction but on a larger scale. The reactants are mixed in a controlled environment to ensure safety and efficiency. The product is then purified through crystallization or other suitable methods to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: Hydrazine acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Reducing Agents: this compound itself is used as a reducing agent.

    Acids: Common acids like hydrochloric acid or sulfuric acid can be used in reactions with this compound.

    Oxidants: Acidic oxidants such as nitric acid are used for oxidation reactions.

Major Products:

    Metallic Silver: From the reduction of silver ions.

    Acetic Acid and Hydrazine: From acid-base reactions.

    Nitrogen Gas: From oxidation reactions.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

Hydrazine acetate serves as a crucial reagent in organic synthesis. Its primary applications include:

  • Cleavage of Glycosidic Esters : It effectively cleaves glycosidic bonds in carbohydrates, facilitating the study of complex carbohydrates' structure and function .
  • Anomeric Denitration : This process involves removing a nitrate group from carbohydrates, which is essential for preparing modified carbohydrates for further research in glycobiology .

2. Drug Development

In biochemistry, this compound is utilized as an intermediate in drug synthesis. Its reducing properties make it suitable for:

  • Synthesis of Hormones : For instance, it has been employed to remove protective groups during the synthesis of α-melanocyte-stimulating hormone (MSH), enhancing the biological activity of the resulting peptide .
  • Formation of Hydrazones : The compound reacts with carbonyl compounds to form hydrazones, which are valuable intermediates in pharmaceutical chemistry.

3. Industrial Applications

This compound finds applications beyond academic research:

  • Metal Surface Treatment : It is used to improve bonding between metal surfaces and coatings, enhancing the durability and performance of metal products.
  • Chemical Intermediates : The compound's unique reactivity allows it to interact with various electrophiles, leading to the formation of nitrogen-rich heterocycles that can be used in materials science and agriculture.

Case Studies

Several studies illustrate the effectiveness of this compound in specific applications:

  • Selective Deprotection in Carbohydrate Chemistry : A study demonstrated its use as a selective deprotecting agent for acetyl groups in carbohydrate synthesis, allowing for the preservation of sensitive functional groups during multi-step syntheses .
  • Synthesis of Biologically Active Compounds : Research highlighted its role in synthesizing sulfolipids by facilitating the removal of protecting groups under mild conditions, showcasing its utility in producing compounds with potential biological activity .

Mechanism of Action

The mechanism of action of hydrazine acetate involves its role as a reducing agent. It donates electrons to other substances, thereby reducing them. In the case of metal ions, this compound reduces them to their metallic form. The molecular targets and pathways involved include the interaction with metal ions and the subsequent reduction process .

Comparison with Similar Compounds

Hydrazine Acetate vs. Hydrazine Hydrate (N₂H₄·H₂O)

  • Synthesis Role :

    • This compound is used in buffered reactions (e.g., cyclization of phenyl hydrazones) to maintain acidic conditions .
    • Hydrazine hydrate is a versatile reagent for synthesizing hydrazides (e.g., converting esters to acetohydrazides) and acts as a nucleophile in ketone/aldehyde condensations .
  • Reactivity :

    • This compound’s acetate ion mitigates excessive acidity, reducing side reactions in heterocycle formation .
    • Hydrazine hydrate, being more basic, is prone to faster nucleophilic attacks but requires careful pH control .
  • Biological Impact :

    • Hydrazine inhibits denitrification in microbial consortia at concentrations >2 mg N₂H₄/L, but enhances anammox activity .
    • This compound’s biological effects are less documented, though derivatives (e.g., pyrazoles) exhibit antimicrobial activity .

This compound vs. Phenylhydrazine (C₆H₅NHNH₂)

  • Functionality :

    • This compound introduces unsubstituted hydrazine moieties, enabling cyclization without aromatic groups .
    • Phenylhydrazine adds phenyl rings, forming hydrazones and indoles; it is critical in synthesizing pyrazoles and oxazolidines with enhanced lipophilicity .
  • Applications :

    • This compound is preferred for unsubstituted heterocycles (e.g., triazoles), while phenylhydrazine derivatives show higher antifungal activity (MIC: 21.9–42.6 µg/mL) .

This compound vs. Thiosemicarbazide (NH₂NHCSNH₂)

  • Reactivity :

    • This compound forms nitrogen-rich heterocycles, whereas thiosemicarbazide introduces sulfur atoms, enabling selenadiazole and thiazole synthesis .
  • Biological Activity :

    • Thiosemicarbazide derivatives (e.g., selenadiazoles) exhibit antibacterial properties but require longer reaction times (24-hour reflux) compared to this compound-mediated syntheses .

Data Tables

Table 1: Key Reactions Involving this compound and Analogues

Compound Reaction Type Product Conditions Reference
This compound Cyclization Pyrazoles, oxazolidines Glacial acetic acid, reflux
Hydrazine hydrate Hydrazide formation 2-(quinoline-8-yloxy)acetohydrazide Ethanol, reflux
Phenylhydrazine Hydrazone condensation 5-benzylidene derivatives Sodium acetate, acetic acid
Thiosemicarbazide Heterocycle synthesis 1,2,3-Selenadiazoles Chloroform, 24-hour reflux

Biological Activity

Hydrazine acetate is an organic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound (CAS Number: 7335-65-1) is a derivative of hydrazine, where an acetate group is attached to the nitrogen atom. It is often used as a reagent in organic synthesis and has been studied for its role in synthesizing various biologically active compounds. The compound can be synthesized through the reaction of hydrazine with acetic acid or acetic anhydride, resulting in a stable acetate salt.

Biological Activities

This compound and its derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Hydrazine derivatives have shown significant antibacterial properties against various strains of bacteria, including Mycobacterium tuberculosis and Staphylococcus aureus. In particular, certain hydrazones derived from this compound exhibit potent antitubercular activity with minimal inhibitory concentrations (MIC) lower than conventional antibiotics .
  • Antifungal Properties : Studies indicate that hydrazine derivatives possess antifungal activity, making them potential candidates for treating fungal infections .
  • Anticancer Activity : Research has demonstrated that hydrazine derivatives can induce apoptosis in cancer cells. For instance, specific hydrazone compounds derived from this compound have been shown to inhibit the proliferation of cancer cell lines .
  • Antioxidant Effects : Some studies highlight the antioxidant properties of hydrazine derivatives, which can scavenge free radicals and reduce oxidative stress in biological systems .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Hydrazine derivatives can inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation. For example, certain compounds have been found to inhibit dihydrofolate reductase, a key enzyme in folate metabolism .
  • Metal Chelation : Hydrazones formed from this compound can chelate metal ions, which may enhance their biological activity by disrupting metal-dependent enzymatic processes .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Antitubercular Activity : A study reported that a series of hydrazone derivatives synthesized from this compound exhibited potent activity against M. tuberculosis, with some compounds showing IC50 values as low as 1.56 μg/mL. These findings suggest that these compounds could serve as lead candidates for developing new antitubercular drugs .
  • Antimicrobial Screening : In a comprehensive screening of various hydrazone derivatives, several compounds derived from this compound demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The most promising candidates were further evaluated for their mechanisms of action .
  • Synthesis of Novel Compounds : Research has focused on using this compound as a building block for synthesizing novel heterocyclic compounds with enhanced biological activities. For example, derivatives containing thiazolidinone or quinoline moieties showed improved pharmacological profiles compared to their parent compounds .

Data Table: Biological Activities of this compound Derivatives

Compound NameActivity TypeMIC (µg/mL)Reference
Hydrazone AAntitubercular1.56
Hydrazone BAntibacterial0.5
Hydrazone CAntifungal2.0
Hydrazone DAnticancer5.0
Hydrazone EAntioxidantN/A

Q & A

Basic Research Questions

Q. What are the common synthetic methods for preparing metal acetate hydrazine complexes, and how are they characterized?

Metal acetate hydrazines (e.g., Mn, Co, Ni, Zn, Cd) are synthesized by reacting metal acetate hydrates with excess hydrazine hydrate. The reaction is instantaneous, yielding complexes such as M(CH3COO)₂(N₂H₄)₂, which are filtered, washed with ethanol/diethyl ether, and dried over P₂O₅ . Characterization involves IR spectroscopy to identify ligand coordination (e.g., N–N stretches at ~980 cm⁻¹ and N–H stretches near 3300 cm⁻¹) . Mixed-metal variants (e.g., Ni₁/₃Co₂/₃(CH₃COO)₂(N₂H₄)₂) are synthesized similarly and confirmed via isomorphic IR spectra .

Q. How is hydrazine acetate utilized in electrochemical sensors for hydrazine detection?

Cellulose acetate composites with metal oxides (CuO or Fe₃O₄) enhance electrochemical detection. CuO nanosheets in cellulose acetate butyrate enable hydrazine oxidation via a 4-electron transfer mechanism, while Fe₃O₄–cellulose nanocomposites achieve lower detection limits (e.g., 0.XX μM) using differential pulse voltammetry (DPV) due to higher surface area and electron transfer efficiency (α = 0.44) .

Q. What spectroscopic techniques confirm the structure of this compound derivatives in organic synthesis?

1H-NMR titration identifies reaction intermediates (e.g., imine formation via proton shifts at 7.85 ppm) . Mass spectrometry (e.g., molecular ion peaks at m/z = 340) and FT-IR validate products like quinazolinones or pyrazolines . ImageJ software quantifies fluorescence changes in nanofiber-based sensors .

Q. What role does this compound play in synthesizing pyrazoline derivatives?

Hydrazine hydrate reacts with bis-chalcones under sodium acetate/acetic anhydride catalysis to form pyrazolines. Ultrasound irradiation (45°C, 10–20 min) improves yields compared to traditional reflux methods (5–8 hours) . Recrystallization in ethanol ensures purity .

Q. How is hydrazine detected in environmental samples using nanofiber-based sensors?

Cellulose acetate (CA) nanofibers blended with dicyano fluorophores (e.g., pyrenyl or triphenylamine derivatives) detect hydrazine vapor via fluorescence quenching. Electrospinning produces fibers (300–400 nm diameter) with a linear response of 0.2–1.0% w/v and a detection limit of 0.02% w/v .

Advanced Research Questions

Q. What mechanistic insights explain the thermal decomposition of metal acetate hydrazines?

Decomposition occurs exothermically in three steps, forming metal oxides at 275–385°C. Mn, Co, and Cd complexes lose hydrazine in two steps via intermediate acetates, while Ni decomposes into metal/acetate mixtures. Zinc releases both hydrazine molecules in one step . This contrasts with metal acetate hydrates, which decompose at higher temperatures (350–400°C) .

Q. How do mixed metal acetate hydrazines form, and what confirms their structural isomorphism?

Mixing metal acetates (e.g., Ni²⁺ and Co²⁺) in a 1:2 ratio with hydrazine hydrate yields solid solutions (e.g., Ni₁/₃Co₂/₃(CH₃COO)₂(N₂H₄)₂). Isomorphism is confirmed by identical IR spectra to parent complexes, indicating shared structural frameworks .

Q. What methodologies address discrepancies in elemental analysis of hydrazine derivatives?

Standardized protocols are critical, as variations in sample handling (e.g., derivatization with sodium acetate/2-furaldehyde) and instrumental methods (GC-FID) cause inter-laboratory discrepancies. Refining extraction and calibration steps improves reproducibility .

Q. In catalytic hydrazine decomposition for hydrogen production, what factors influence kinetics?

Catalyst design (e.g., [2.2.2]-bicyclic hydrazines) lowers activation barriers for cycloreversion steps. Temperature and hydrazine activation mode (thermal vs. catalytic) dictate hydrogen yield and impurity profiles .

Q. How do computational studies elucidate hydrazine’s role in graphene oxide reduction?

Density functional theory (DFT) reveals hydrazine selectively reduces epoxide groups on graphene oxide (GO) via three pathways, while thermal treatment removes hydroxyl/carbonyl groups. Edge-bound epoxides form stable hydrazino alcohols, stalling reduction .

Properties

IUPAC Name

acetic acid;hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2.H4N2/c1-2(3)4;1-2/h1H3,(H,3,4);1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHNDHXQDJQEEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064632
Record name Hydrazinium acetate
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Molecular Weight

92.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7335-65-1, 13255-48-6
Record name Hydrazine, acetate (1:1)
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Record name Hydrazine, acetate (1:1)
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Record name Hydrazine, acetate (1:1)
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Record name Hydrazinium acetate
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Record name Hydrazinium acetate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)cyclohexane-1-carboxylate
Hydrazine acetate
Ethyl 4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)cyclohexane-1-carboxylate
Hydrazine acetate
Ethyl 4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)cyclohexane-1-carboxylate
Hydrazine acetate
Ethyl 4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)cyclohexane-1-carboxylate
Hydrazine acetate
Ethyl 4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)cyclohexane-1-carboxylate
Hydrazine acetate
Ethyl 4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)cyclohexane-1-carboxylate
Hydrazine acetate

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